molecular formula C18H15ClN4O2S3 B12172052 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide

2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B12172052
M. Wt: 451.0 g/mol
InChI Key: QWTQDZOASBFQCQ-UKWGHVSLSA-N
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Description

Preparation Methods

The synthesis of 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide involves several steps. The key synthetic route includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then cyclized with thiosemicarbazide to form the 1,3,4-thiadiazole ring. The final step involves the condensation of the thiadiazole derivative with 4-hydroxybenzaldehyde in the presence of acetic acid to yield the target compound .

Chemical Reactions Analysis

2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. In biological systems, it is believed to inhibit enzymes such as tyrosinase and acetylcholinesterase, leading to its antimicrobial and potential anticancer effects. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar compounds to 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide include:

The uniqueness of 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H15ClN4O2S3

Molecular Weight

451.0 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H15ClN4O2S3/c19-15-4-2-1-3-13(15)10-26-17-22-23-18(28-17)27-11-16(25)21-20-9-12-5-7-14(24)8-6-12/h1-9,24H,10-11H2,(H,21,25)/b20-9-

InChI Key

QWTQDZOASBFQCQ-UKWGHVSLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=CC=C(C=C3)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)O)Cl

Origin of Product

United States

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